(2-bromo-6-chlorophenyl)methanesulfonamide
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Overview
Description
(2-bromo-6-chlorophenyl)methanesulfonamide is an organic compound with the molecular formula C7H7BrClNO2S It is a sulfonamide derivative, characterized by the presence of both bromine and chlorine atoms on the phenyl ring, and a methanesulfonamide group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromo-6-chlorophenyl)methanesulfonamide typically involves the sulfonation of a suitable precursor. One common method is the reaction of 2-bromo-6-chloroaniline with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
(2-bromo-6-chlorophenyl)methanesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine or chlorine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation and reduction: The sulfonamide group can participate in redox reactions, leading to the formation of different oxidation states.
Coupling reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(2-bromo-6-chlorophenyl)methanesulfonamide has several applications in scientific research:
Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.
Material science: The compound can be incorporated into polymers or other materials to impart specific properties such as enhanced thermal stability or chemical resistance.
Biological studies: It can be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of (2-bromo-6-chlorophenyl)methanesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets. The presence of the sulfonamide group allows it to form hydrogen bonds with biological molecules, potentially disrupting their normal function. The bromine and chlorine atoms can also participate in halogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- (2-bromo-4-chlorophenyl)methanesulfonamide
- (2-bromo-6-fluorophenyl)methanesulfonamide
- (2-chloro-6-fluorophenyl)methanesulfonamide
Uniqueness
(2-bromo-6-chlorophenyl)methanesulfonamide is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique arrangement can lead to distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
1909320-24-6 |
---|---|
Molecular Formula |
C7H7BrClNO2S |
Molecular Weight |
284.6 |
Purity |
95 |
Origin of Product |
United States |
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